molecular formula C10H12N2O B8634661 3-Hydroxy-2,2-dimethyl-3-(4-pyridyl)propionitrile

3-Hydroxy-2,2-dimethyl-3-(4-pyridyl)propionitrile

Cat. No. B8634661
M. Wt: 176.21 g/mol
InChI Key: DSIPHFDYAHGJKY-UHFFFAOYSA-N
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Patent
US07098226B2

Procedure details

A solution of diisopropylamine (10.0 ml, 71.5 mmol) in tetrahydrofuran (150 ml) was cooled to −78° C. under a nitrogen atmosphere, and a 1.6 N solution of butyllithium in hexane was added dropwise thereto over 10 minutes. The mixture was cooled with ice-cold water for 20 minutes and then cooled to −78° C. again, and isobutyronitrile (3.03 ml, 33.3 mmol) was added dropwise to the mixture over five minutes. Further, 4-pyridinecarboxyaldehyde (3.18 ml, 33.3 mmol) was added dropwise thereto over five minutes, and the whole was stirred for one hour 20 minutes. Water (100 ml) was added to the reaction mixture, and the whole was extracted with ethyl acetate (200 ml) by using a continuous extracting apparatus for three days. The obtained organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting solid was filtered off with diethyl ether to give 4.20 g (71.6%) of 3-hydroxy-2,2-dimethyl-3-(4-pyridyl)propionitrile as a colorless solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.03 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)[CH3:2].C([Li])CCC.[C:13](#[N:17])[CH:14]([CH3:16])[CH3:15].O.[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>CCCCCC>[OH:19][CH:23]([C:22]1[CH:2]=[CH:1][N:4]=[CH:20][CH:21]=1)[C:14]([CH3:16])([CH3:15])[C:13]#[N:17]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
3.03 mL
Type
reactant
Smiles
C(C(C)C)#N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the whole was stirred for one hour 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with ice-cold water for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
Further, 4-pyridinecarboxyaldehyde (3.18 ml, 33.3 mmol) was added dropwise
WAIT
Type
WAIT
Details
over five minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (200 ml)
CUSTOM
Type
CUSTOM
Details
for three days
Duration
3 d
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off with diethyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(C(C#N)(C)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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